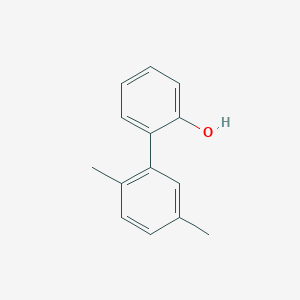

2-(2,5-Dimethylphenyl)phenol

Description

Significance of Phenolic Structures in Organic Chemistry

The significance of phenolic structures in organic chemistry is multifaceted. The hydroxyl group's ability to donate a proton imparts a weak acidity to phenols, a property that is finely tuned by the nature and position of other substituents on the aromatic ring. byjus.comvedantu.com This acidity, coupled with the electron-rich nature of the benzene (B151609) ring, makes phenols highly reactive towards electrophilic substitution reactions, such as halogenation and nitration. tutoring-blog.co.uk

Furthermore, the hydroxyl group can participate in hydrogen bonding, influencing physical properties like boiling point and solubility. tutoring-blog.co.uk The antioxidant properties of many phenolic compounds are a direct result of the stability of the phenoxyl radical formed upon hydrogen donation, a characteristic that is central to their biological and industrial relevance. mdpi.comresearchgate.net This inherent reactivity and the potential for structural modification make phenolic compounds indispensable synthons for creating more complex molecules, including pharmaceuticals, polymers, and dyes. byjus.comresearchgate.net

Overview of Dihydric Phenol (B47542) Derivatives

Dihydric phenols, also known as benzenediols, are organic compounds containing two hydroxyl groups attached to a benzene ring. geeksforgeeks.orgvedantu.com They exist as three isomers: catechol (1,2-dihydroxybenzene), resorcinol (B1680541) (1,3-dihydroxybenzene), and hydroquinone (B1673460) (1,4-dihydroxybenzene). byjus.comvedantu.comscienceinfo.com These derivatives are of particular interest due to their enhanced reactivity and specific chemical behaviors compared to monohydric phenols.

The relative positions of the hydroxyl groups significantly influence the properties and applications of these isomers. For instance, catechol is known for its ability to form complexes with metal ions, while resorcinol is a key component in the production of resins and adhesives. Hydroquinone is widely used as a reducing agent and in photographic developers. The study of dihydric phenol derivatives extends to more complex structures where the benzene ring is further substituted, leading to a broad spectrum of compounds with diverse applications. tandfonline.com

Scope of Academic Research on 2-(2,5-Dimethylphenyl)phenol and its Chemical Congeners

The chemical compound 2-(2,5-Dimethylphenyl)phenol, a substituted biphenyl (B1667301) phenol, has been a subject of interest in various research domains. Academic investigations into this compound and its congeners often focus on their synthesis, structural characterization, and potential applications. For instance, research has explored the synthesis of related compounds like 2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol for its potential as a research chemical.

Furthermore, studies on similar structures, such as 2-[(2,5-dimethylphenyl)imino]methyl)phenol, have delved into their synthesis and characterization, including spectroscopic analysis and crystal structure determination. ijasrm.combldpharm.com The synthesis of derivatives like 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine has also been a focus, highlighting the versatility of the dimethylphenyl scaffold in creating new molecules. The broader class of xylenols (dimethylphenols) is also extensively studied for various applications. nih.govfoodb.canist.govthegoodscentscompany.com

The following table provides a summary of key identifiers for 2-(2,5-Dimethylphenyl)phenol and a related compound.

| Compound Name | IUPAC Name | CAS Number |

| 2-(2,5-Dimethylphenyl)phenol | 2-(2,5-dimethylphenyl)phenol | Not readily available |

| 2,5-Dimethylphenol (B165462) | 2,5-dimethylphenol | 95-87-4 nist.govepa.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTQBTDWTJXTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606071 | |

| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52220-74-3 | |

| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 2,5 Dimethylphenyl Phenol and Its Derivatives

Established Synthetic Routes for 2-(2,5-Dimethylphenyl)phenol

The synthesis of the foundational compound, 2-(2,5-dimethylphenyl)phenol, can be achieved through several key methodologies. These routes focus on creating the core biphenyl (B1667301) structure with the characteristic hydroxyl and dimethylphenyl functionalities.

Supercritical Water Reaction Medium Approaches

An innovative and environmentally conscious approach to synthesizing 2,5-dimethylphenol (B165462) involves the use of supercritical water as a reaction medium. google.com This method utilizes 2,5-dimethylbenzenesulfonic acid as the starting material, with sodium hydroxide (B78521) acting as a catalyst and oxygen as an oxidant. The reaction is conducted in a supercritical reaction kettle where the mixture is heated and stirred under pressure, exceeding the critical point of water (374 °C and 22.1 MPa). google.com

Synthesis from Renewable Resources (e.g., Furan (B31954) Derivatives)

The pursuit of sustainable chemical manufacturing has led to the exploration of renewable feedstocks for the synthesis of phenol (B47542) derivatives. One promising avenue involves the use of bio-based furanic compounds, which can be derived from lignocellulosic biomass. nih.gov For instance, 2,5-dimethylfuran (B142691) (DMF), which can be produced from the dehydration of glucose and subsequent hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), serves as a key renewable building block. nih.govresearchgate.net

The synthesis of phenolic structures from furan derivatives can be accomplished through a Diels-Alder/aromatization reaction sequence between the furanic compound and an alkyne. nih.gov In the case of dimethylfuran, it has been shown that a methyl group can migrate during the aromatization step, enabling the formation of phenol derivatives. nih.govresearchgate.net While the direct synthesis of 2-(2,5-dimethylphenyl)phenol from furan derivatives is a complex target, the underlying principles of forming substituted phenols from renewable resources are well-established. For example, the reaction of DMF with ethylpropiolate (B8688683) in the presence of a catalyst like zinc chloride can yield a mixture of phenol derivatives. researchgate.net This strategy highlights a pathway to creating molecular diversity on the phenol ring starting from readily available and sustainable furanic compounds. nih.gov

Targeted Synthesis of 2-(2,5-Dimethylphenyl)phenol Derivatives

The 2-(2,5-dimethylphenyl)phenol scaffold can be further elaborated to produce a variety of derivatives with potentially interesting chemical properties. These targeted syntheses often involve the functionalization of the phenolic hydroxyl group or the aromatic rings.

Schiff Base Formation Methodologies (e.g., Iminomethyl Phenols)

Schiff bases, characterized by the imine or azomethine group (-C=N-), are a significant class of compounds that can be synthesized from phenolic aldehydes or ketones. researchgate.netsemanticscholar.org The synthesis of Schiff base derivatives of phenols typically involves the condensation reaction of a primary amine with a carbonyl compound. researchgate.net For instance, 2-(2,6-Dimethylphenyliminomethyl)phenol is synthesized through the condensation of 2,6-dimethylbenzaldehyde (B72290) and 2-aminophenol, usually under acidic catalysis and reflux conditions.

The resulting Schiff base ligands, such as 2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol, can exist in tautomeric forms, the enol-imino and keto-enamine forms, which are influenced by solvent polarity. academicjournals.org These compounds feature a strong intramolecular hydrogen bond, which contributes to their planarity. academicjournals.org The synthesis of various iminomethyl phenols has been achieved with high yields using microwave irradiation, offering a rapid and efficient method for producing these derivatives. nih.gov The steric hindrance introduced by substituents like the 2,6-dimethylphenyl group can influence the reactivity and stability of these Schiff base derivatives.

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions |

| 2,6-Dimethylbenzaldehyde | 2-Aminophenol | 2-(2,6-Dimethylphenyliminomethyl)phenol | Acid catalyst (e.g., HCl), reflux |

| Isovanillin | N1,N1-dimethylbenzene-1,4-diamine | (E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol | Microwave irradiation (900 W) |

| Isovanillin | 2-Aminophenol | (E)-2-Methoxy-5-((phenylimino)methyl)phenol | Microwave irradiation (900 W) |

Hydrazone Derivative Syntheses

Hydrazones, which contain the R1R2C=NNH2 structure, are another important class of derivatives that can be prepared from phenolic ketones. chemistryjournals.net The synthesis typically involves the reaction of a substituted acetophenone (B1666503) with a hydrazine (B178648) derivative. For example, (E)-4,5-dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol is synthesized from 1-(2-hydroxy-4,5-dimethylphenyl)ethanone and phenylhydrazine (B124118) in methanol (B129727), refluxed in the presence of hydrochloric acid. chemistryjournals.net

Similarly, reacting 1-(2-hydroxy-4,5-dimethylphenyl)ethanone with (2,4-dinitrophenyl)hydrazine in the presence of sulfuric acid yields (E)-2-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4,5-dimethylphenol. chemistryjournals.net A more fundamental hydrazone, (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol, can be prepared by reacting 2-hydroxy-4,5-dimethylacetophenone with hydrazine hydrate (B1144303) in methanol. ias.ac.inresearchgate.net These reactions provide a straightforward route to functionalized hydrazone derivatives of the dimethylphenol scaffold. chemistryjournals.netchemistryjournals.netias.ac.in

| Starting Ketone | Hydrazine Derivative | Product | Reaction Conditions |

| 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | Phenylhydrazine | (E)-4,5-dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol | Methanol, HCl, reflux (65°C) |

| 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | (2,4-dinitrophenyl)hydrazine | (E)-2-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4,5-dimethylphenol | Methanol, H2SO4, reflux (65°C) |

| 2-hydroxy-4,5-dimethylacetophenone | Hydrazine hydrate | (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol | Methanol, reflux |

Pyrazole (B372694) Ring Annulation

The construction of pyrazole rings onto a phenolic framework represents a sophisticated synthetic strategy for creating complex heterocyclic derivatives. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are considered privileged scaffolds in medicinal chemistry. nih.gov

One common method for pyrazole synthesis is the [3+2] annulation of chalcones with phenylhydrazines. researchgate.net An effective route involves the cyclocondensation reaction of an appropriate precursor, such as (E)-ethyl 2-benzylidene-3-oxobutanoate, with a substituted phenylhydrazine hydrochloride in an acidic medium under reflux. researchgate.net This leads to the formation of highly functionalized pyrazole derivatives. For instance, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate has been synthesized and characterized using this approach. researchgate.net Various catalysts, including copper-based systems, can be employed to facilitate the cyclization and control the regioselectivity of the pyrazole formation. nih.govorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product Type | Key Methodologies |

| Chalcones | Phenylhydrazines | Substituted Pyrazoles | [3+2] Annulation |

| (E)-ethyl 2-benzylidene-3-oxobutanoate | Phenylhydrazine hydrochloride | Ethyl 1-phenyl-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate derivatives | Cyclocondensation |

| β,γ-unsaturated hydrazones | - | Pyrazole derivatives | Cu-catalyzed aerobic oxidative cyclization |

Hindered Phenol Congener Preparation

The synthesis of sterically hindered phenols is of significant interest due to their applications as antioxidants. Starting from 2,5-dimethylphenol, various strategies can be employed to introduce bulky substituents, thereby creating more sterically hindered congeners.

One specific example is the synthesis of 5-((4-hydroxy-2,5-dimethylphenyl)diazenyl)isophthalic acid (HMA). This dicarboxylic acid derivative incorporates the 2,5-dimethylphenol moiety into a larger, more complex structure. The synthesis involves a diazonium coupling reaction. First, a diazonium salt is prepared from 5-aminoisophthalic acid. This is then coupled with 2,5-dimethylphenol in an alkaline solution to yield the final product. unive.it The reaction proceeds with a high yield, demonstrating an effective method for creating a functionalized, hindered phenol derivative. unive.it

A more general approach to creating hindered phenols is through the alkylation of phenols. Phase-transfer catalysis has been investigated for the halopropylation of 2,5-dimethylphenol using 1-bromo-3-chloropropane. The use of a quaternary ammonium (B1175870) salt as the catalyst facilitates the reaction between the phenoxide ion and the alkylating agent in a two-phase system. researchgate.net Furthermore, the acid-catalyzed alkylation of phenols with cyclohexene (B86901) has been studied, highlighting the influence of steric hindrance from the methyl groups on the electrophilic attack. unive.it

Another method to create more complex hindered phenol structures is through the formation of methylene-bridged derivatives. For instance, 4,4'-methylenebis(2,5-dimethylphenol) (B50954) can be synthesized, which links two 2,5-dimethylphenol units, increasing the molecular weight and steric bulk.

Table 1: Synthesis of Hindered Phenol Congeners

| Product | Starting Materials | Reagents/Catalyst | Key Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-((4-hydroxy-2,5-dimethylphenyl)diazenyl)isophthalic acid (HMA) | 5-Aminoisophthalic acid, 2,5-Dimethylphenol | NaNO₂, HCl, NaOH, Na₂CO₃ | Diazonium Coupling | 94 | unive.it |

| 1-Aryloxy-3-halopropanes | 2,5-Dimethylphenol, 1-Bromo-3-chloropropane | Quaternary ammonium salt | Phase-Transfer Catalysis | Not specified | researchgate.net |

| Cyclohexyl dimethylphenols | 2,5-Dimethylphenol, Cyclohexene | Amberlyst 15 or CH₃SO₃H | Friedel-Crafts Alkylation | Not specified | unive.it |

| 4,4'-Methylenebis(2,5-dimethylphenol) | 2,5-Dimethylphenol, Formaldehyde | Not specified | Condensation | Not specified |

Photoremovable Protecting Group Synthesis (e.g., Phenacyl Carbonates)

Photoremovable protecting groups (PPGs) are valuable tools in organic synthesis, allowing for the controlled release of functional groups upon irradiation with light. The 2,5-dimethylphenacyl (DMP) chromophore, derived from a 2,5-dimethylphenol precursor, has been successfully developed into a PPG for alcohols and phenols in the form of DMP carbonates. researchgate.netnih.gov

The synthesis of 2,5-dimethylphenacyl carbonates involves the reaction of the corresponding alcohol or phenol with a 2,5-dimethylphenacyl derivative. These carbonates are stable compounds that, upon photolysis, release the hydroxy-containing molecule in high yields. researchgate.netnih.gov The photoreaction proceeds primarily through a triplet pathway via E-photoenols. researchgate.netnih.gov The utility of the DMP moiety as a PPG has also been extended to protect carboxylic acids, phosphates, and sulfonates. nih.govgoogle.com

Table 2: Photochemical Properties of 2,5-Dimethylphenacyl Carbonates

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Isolated Yield of Released Hydroxy Compound | >70% | Photolysis | researchgate.netnih.gov |

| Quantum Yield (Φ) in Methanol | 0.1–0.2 | Photolysis | researchgate.netnih.gov |

| Quantum Yield (Φ) in Cyclohexane | 0.36–0.51 | Photolysis | researchgate.netnih.gov |

| E-photoenol Lifetime in Cyclohexane | ~2 s | Laser Flash Photolysis | researchgate.netnih.gov |

| E-photoenol Lifetime in Methanol | ~3 ms | Laser Flash Photolysis | researchgate.netnih.gov |

Green Chemistry Approaches in 2-(2,5-Dimethylphenyl)phenol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several approaches have been developed for the synthesis of 2,5-dimethylphenol and its derivatives that align with these principles.

One innovative method for the synthesis of 2,5-dimethylphenol itself utilizes supercritical water as a reaction medium. This process starts with 2,5-dimethyl benzene (B151609) sulfonic acid, with sodium hydroxide as a catalyst and oxygen as an oxidant. The use of supercritical water as a solvent is a significant green advantage, as it is non-toxic, abundant, and eliminates the need for volatile organic solvents, thereby preventing pollution. This method boasts a high conversion rate of the starting material and a high yield of the final product.

Another example of a green synthetic route is the vinylation of phenols in water. The reaction of 2,5-dimethylphenol with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can be carried out in an aqueous solution of potassium carbonate at room temperature. oup.com This method is highly efficient, with short reaction times and excellent yields. The use of water as the solvent and the mild reaction conditions make this a highly environmentally benign process for the derivatization of 2,5-dimethylphenol. oup.com

A process for producing 2,5-dimethylphenol from 2,5-dimethylfuran, which can be derived from renewable resources like cellulose, has also been proposed. This involves a catalytic reaction with acetylene (B1199291) or its derivatives. researchgate.net

Table 3: Green Synthesis of 2,5-Dimethylphenol and Derivatives

| Product | Starting Material(s) | Solvent/Medium | Catalyst | Key Green Feature(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dimethylphenol | 2,5-Dimethyl benzene sulfonic acid | Supercritical Water | Sodium Hydroxide | Use of supercritical water, no organic solvents | 85.7 | |

| Dimethyl (Z)-2-(2,5-dimethylphenoxy)-2-butenedioate | 2,5-Dimethylphenol, DMAD | Water | Potassium Carbonate | Use of water as solvent, room temperature | 92 | oup.com |

| 2,5-Dimethylphenol | 2,5-Dimethylfuran, Acetylene derivative | Not specified | Au(I) complex | Use of renewable starting material | Not specified | researchgate.net |

Catalytic Methodologies in 2-(2,5-Dimethylphenyl)phenol Derivatization

Catalytic methods are fundamental to modern organic synthesis, offering efficient and selective routes to a wide array of chemical structures. Various catalytic methodologies have been applied to the derivatization of 2,5-dimethylphenol.

As mentioned in the green chemistry section, the vinylation of 2,5-dimethylphenol with dialkyl acetylenedicarboxylates is facilitated by a base catalyst, such as potassium carbonate, in water. oup.com This reaction provides a stereoselective route to aryl vinyl ethers. oup.com

Furthermore, copper-catalyzed oxidative coupling polymerization of 2,5-dimethylphenol has been investigated. Using a di-μ-hydroxo-bis[(N,N,N′,N′-tetramethylethylenediamine)copper(II)] chloride catalyst, 2,5-dimethylphenol can be copolymerized with 2,6-dimethylphenol (B121312). researchgate.net This catalytic system allows for the synthesis of poly(phenylene ether)s with controlled composition. The regiocontrolled oxidative coupling polymerization of 2,5-dimethylphenol has also been achieved using copper-amine catalysts, in some cases supported on mesoporous materials, to produce linear poly(2,5-dimethyl-1,4-phenylene ether).

The synthesis of sterically hindered diaryl ethers from phenols can be achieved through copper-catalyzed O-arylation. While not explicitly detailed for 2-(2,5-dimethylphenyl)phenol, this methodology is effective for ortho-substituted phenols like 2,6-dimethylphenol, suggesting its potential applicability. nih.gov

Table 4: Catalytic Derivatization of 2,5-Dimethylphenol

| Reaction Type | Substrate(s) | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Vinylation | 2,5-Dimethylphenol, DMAD | K₂CO₃ | Aryl vinyl ether | Stereoselective, high yield, aqueous conditions | oup.com |

| Oxidative Coupling Copolymerization | 2,5-Dimethylphenol, 2,6-Dimethylphenol | CuCl-TMEDA complex | Poly(phenylene ether) copolymer | Control over copolymer composition | researchgate.net |

| Regiocontrolled Oxidative Coupling Polymerization | 2,5-Dimethylphenol | Copper-amine complex (on mesoporous support) | Poly(2,5-dimethyl-1,4-phenylene ether) | Formation of linear, regiocontrolled polymer |

Advanced Structural Characterization and Spectroscopic Elucidation

Single Crystal X-ray Diffraction Analysis

A thorough search for published crystallographic data for 2-(2,5-Dimethylphenyl)phenol did not yield any specific results. While crystal structures for related compounds, such as peptide dimethyl biphenyl (B1667301) hybrids and complex silole derivatives, are available, this data cannot be extrapolated to the target compound as the crystal packing and molecular geometry are unique to each substance. nih.govacs.org

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) SpectroscopyFTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups. For 2-(2,5-Dimethylphenyl)phenol, characteristic bands would be expected for the O-H stretch of the phenol (B47542) group, C-H stretches of the aromatic rings and methyl groups, and C=C stretching vibrations within the aromatic rings.

No specific experimental FTIR spectrum for 2-(2,5-Dimethylphenyl)phenol was found. However, data for a related protected compound, (3-((tert-butyldimethylsilyl)oxy)-[1,1'-biphenyl]), shows characteristic peaks for aromatic and aliphatic groups. umich.edu For reference, the precursor 2,5-dimethylphenol (B165462) exhibits its own distinct IR spectrum. nist.govrsc.org

Raman SpectroscopyRaman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of 2-(2,5-Dimethylphenyl)phenol would provide further details on the carbon skeleton and aromatic ring vibrations.

No experimental Raman spectrum for 2-(2,5-Dimethylphenyl)phenol could be located in the searched literature. Raman spectral libraries contain data for numerous other biphenyl compounds, but none for the specific molecule of interest. researchgate.netanalyzeiq.com

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy investigates the electronic structure of molecules by measuring transitions between different electronic energy levels, typically induced by ultraviolet (UV) or visible light.

Ultraviolet-Visible (UV-Vis) SpectroscopyUV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the excitation of electrons to higher energy orbitals. The spectrum provides information about the extent of conjugation in the molecule. For 2-(2,5-Dimethylphenyl)phenol, absorptions due to π → π* transitions in the biphenyl system would be expected.

Specific UV-Vis absorption maxima (λ_max) for 2-(2,5-Dimethylphenyl)phenol are not available in the reviewed literature. While UV-Vis spectra exist for precursors and other aromatic compounds, this data is not transferable. rsc.orgscience-softcon.de

Photoluminescence StudiesPhotoluminescence spectroscopy involves exciting a molecule with light and measuring the light it emits upon returning to a lower energy state. This includes fluorescence and phosphorescence, providing insights into the excited state properties of a molecule.

No photoluminescence data, such as emission spectra or quantum yields, were found for 2-(2,5-Dimethylphenyl)phenol. Studies on other complex zinc complexes and Schiff bases show that such properties are highly structure-dependent. arcjournals.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(2,5-dimethylphenyl)phenol, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Table 1: Predicted ¹H NMR Data for 2,5-Dimethylphenol (as a related structure)

| Proton Type | Predicted Chemical Shift (δ) in D₂O |

| Aromatic CH | 6.5 - 7.5 ppm |

| Methyl CH₃ | ~2.2 ppm |

| Phenolic OH | Variable, broad |

Data sourced from Human Metabolome Database. hmdb.ca

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of 2-(2,5-dimethylphenyl)phenol. Each unique carbon atom in the molecule gives rise to a distinct signal. While a specific spectrum for 2-(2,5-dimethylphenyl)phenol is not detailed, data for the isomeric 2,5-dimethylphenol shows characteristic chemical shifts for the aromatic carbons and the methyl carbons. chemicalbook.com The carbons bearing the hydroxyl and methyl groups, as well as the other aromatic carbons, would have distinct resonances. In related 2-arylphenol compounds, aromatic carbons typically resonate in the δ 110-160 ppm region, while methyl carbons appear at much lower field, around δ 15-25 ppm. rsc.orgcore.ac.uk

Table 2: Representative ¹³C NMR Data for Dimethylphenol Isomers

| Carbon Type | Chemical Shift Range (δ) in CDCl₃ |

| C-O (Phenolic) | 150 - 155 ppm |

| Aromatic C-H | 115 - 130 ppm |

| Aromatic C-C (quaternary) | 120 - 140 ppm |

| Methyl C | 15 - 22 ppm |

Data compiled from various sources on dimethylphenol isomers. chemicalbook.comnih.gov

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 2-(2,5-dimethylphenyl)phenol. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. scispace.comrsc.org The electron ionization (EI) mass spectrum of the parent compound, 2,5-dimethylphenol, is available in the NIST database and shows a molecular ion peak corresponding to its molecular weight. nist.gov For 2-(2,5-dimethylphenyl)phenol, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the formula C₁₄H₁₄O. Fragmentation patterns observed in the mass spectrum would provide further structural information, showing characteristic losses of methyl groups or other fragments.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of 2-(2,5-dimethylphenyl)phenol and for separating it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of phenolic compounds. chemistryjournals.netias.ac.in A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (often with a small amount of acid like phosphoric or formic acid for better peak shape) is commonly employed for the analysis of phenols. sielc.comsielc.com The purity of a synthesized compound can be determined by integrating the peak area of the main component relative to the total peak area in the chromatogram. researchgate.net For instance, a purity of over 98% is often achievable for related synthesized compounds. ias.ac.in

Table 3: Typical HPLC Parameters for Phenol Analysis

| Parameter | Condition |

| Column | Reverse Phase (e.g., Newcrom R1, C18) sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water with acid (e.g., H₃PO₄ or HCOOH) sielc.comsielc.com |

| Detection | UV or Electrochemical Detector alsenvironmental.co.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile compounds like phenols. restek.com In GC-MS analysis, the sample is first separated based on boiling point and polarity on a capillary column, and then detected by a mass spectrometer, which provides both quantitative and qualitative information. nih.gov For the analysis of phenols, derivatization is sometimes employed to improve chromatographic properties. epa.gov However, underivatized phenols can also be analyzed directly. epa.gov It is important to note that co-elution of isomers, such as 2,6-dimethylphenol (B121312) and 2,5-dimethylphenol, can occur on certain GC columns, necessitating careful method development and potentially the use of different column polarities for complete separation. epa.gov

Computational and Theoretical Investigations of 2 2,5 Dimethylphenyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the properties of molecules with a favorable balance of accuracy and computational cost. DFT calculations have been widely employed to study various phenol (B47542) derivatives, providing reliable predictions of their molecular and electronic structures researchgate.net. For 2-(2,5-Dimethylphenyl)phenol, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical nature researchgate.net.

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. DFT calculations are used to determine the lowest energy (optimized) geometry of 2-(2,5-Dimethylphenyl)phenol. The key structural feature of this molecule is the dihedral angle between the planes of the two aromatic rings (the phenol ring and the dimethylphenyl ring). This angle is the result of a balance between two opposing effects: steric hindrance between the ortho-methyl group and the ortho-hydrogen on the phenol ring, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.

Conformational analysis involves mapping the potential energy surface as a function of key dihedral angles to identify stable conformers and the energy barriers between them chemrxiv.orgcwu.edu. For 2-(2,5-Dimethylphenyl)phenol, the primary conformational flexibility arises from the rotation around the C-C single bond connecting the two phenyl rings. A second, less complex rotation occurs around the C-O bond of the hydroxyl group. While specific calculated values for the bond lengths, angles, and rotational barriers of 2-(2,5-Dimethylphenyl)phenol are not detailed in the available literature, studies on structurally similar bi-aryl compounds provide a framework for understanding its conformational preferences researchgate.netmdpi.com. The optimized structure is expected to be non-planar due to the steric repulsion induced by the methyl group at the 2-position of the dimethylphenyl ring.

Table 1: Key Geometric Parameters for Analysis in 2-(2,5-Dimethylphenyl)phenol

| Parameter | Description | Expected Significance |

|---|---|---|

| C-C Bond Length (Inter-ring) | The length of the single bond connecting the two aromatic rings. | Influences the degree of electronic communication between the rings. |

| C-O Bond Length | The length of the bond between the phenol ring carbon and the hydroxyl oxygen. | Reflects the electronic influence of the dimethylphenyl substituent. |

| O-H Bond Length | The length of the bond within the hydroxyl group. | Important for hydrogen bonding and acidity. |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions wikipedia.orglibretexts.org. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity nih.govajchem-a.com.

Table 2: Frontier Molecular Orbitals and Their Significance

| Orbital | Description | Chemical Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The energy (EHOMO) correlates with the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The energy (ELUMO) correlates with the electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference: ELUMO - EHOMO | A measure of chemical reactivity and kinetic stability. A large gap implies high stability, while a small gap indicates high reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack malayajournal.org. The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential.

In the MEP map of 2-(2,5-Dimethylphenyl)phenol, the most negative potential (red) is expected to be concentrated around the electronegative oxygen atom of the hydroxyl group due to its lone pairs of electrons. The π-systems of the aromatic rings would also exhibit negative potential, though to a lesser extent. These regions are the primary sites for interaction with electrophiles. Conversely, the most positive potential (blue) is anticipated to be located on the hydrogen atom of the hydroxyl group, making it the most likely site for nucleophilic attack and the primary donor in hydrogen bonding interactions.

Table 3: Expected Characteristic Vibrational Frequencies for 2-(2,5-Dimethylphenyl)phenol

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Ring Stretching | 1400 - 1600 |

| C-O | Stretching | 1200 - 1260 |

Quantum-Chemical Studies on Reactivity

Beyond the HOMO-LUMO gap, a range of quantum-chemical descriptors derived from DFT calculations can be used to quantify the chemical reactivity of a molecule mdpi.comhakon-art.com. These global reactivity descriptors provide a more detailed picture of a molecule's stability and reaction tendencies. These parameters are calculated using the energies of the frontier molecular orbitals (EHOMO and ELUMO).

While specific studies calculating these descriptors for 2-(2,5-Dimethylphenyl)phenol are scarce, the theoretical framework is well-established rasayanjournal.co.in. These descriptors help in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. For instance, a high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions.

Table 4: Global Quantum-Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures nih.govnih.gov. This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation and charge delocalization.

For 2-(2,5-Dimethylphenyl)phenol, NBO analysis would be particularly useful for quantifying:

Donor-Acceptor Interactions: The delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. A key interaction would be the donation of electron density from the lone pairs of the hydroxyl oxygen (nO) to the antibonding π* orbitals of the adjacent phenyl ring (nO → π*C-C). The energy associated with this interaction (E(2)) quantifies the strength of this delocalization and its contribution to molecular stability.

Hybridization: The spx character of the atoms in their bonding orbitals, providing insight into the geometry and nature of the chemical bonds.

Natural Atomic Charges: A more stable and less basis-set-dependent method for calculating the partial charge on each atom compared to other methods like Mulliken population analysis.

These analyses reveal the underlying electronic interactions that govern the molecule's structure, stability, and reactivity.

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful theoretical framework that elucidates the nature of chemical bonds and other molecular interactions based on the topology of the electron density. wikipedia.org An AIM analysis of 2-(2,5-Dimethylphenyl)phenol would provide a quantitative description of its intramolecular interactions, particularly the nature of the bond between the two phenyl rings and any potential intramolecular hydrogen bonding involving the hydroxyl group.

AIM theory characterizes chemical bonds through the analysis of critical points in the electron density. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the interaction. For instance, a negative Laplacian value is characteristic of a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (like ionic bonds or van der Waals interactions).

In the case of 2-(2,5-Dimethylphenyl)phenol, an AIM analysis would be particularly insightful for characterizing the intramolecular hydrogen bond that may form between the hydroxyl hydrogen and the π-system of the dimethylphenyl ring. This type of interaction is crucial for determining the conformational preference of the molecule. The presence of a BCP between the hydroxyl hydrogen and a carbon atom of the adjacent ring would confirm this interaction. The table below illustrates the kind of data an AIM analysis would yield for such a hydrogen bond, based on typical values for similar phenolic compounds. mdpi.comacs.org

| AIM Parameter | Typical Value for O-H···π Interaction | Interpretation |

|---|---|---|

| Electron Density at BCP (ρ) | 0.01 - 0.03 a.u. | Indicates the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | Positive | Characteristic of a closed-shell interaction, typical for hydrogen bonds. |

| Total Energy Density (H) | Slightly negative or positive | Sign indicates the degree of covalent character. |

Solvation Model Effects (e.g., COSMO)

The Conductor-like Screening Model (COSMO) is a continuum solvation model used in computational chemistry to approximate the effect of a solvent on a molecule. wikipedia.org This model treats the solvent as a continuous medium with a specific dielectric constant (ε), which surrounds the solute molecule placed in a cavity. wikipedia.org COSMO is particularly useful for studying how the solvent influences the conformational stability and reactivity of a molecule. github.io

For 2-(2,5-Dimethylphenyl)phenol, the dihedral angle between the two phenyl rings is a key conformational parameter. In the gas phase, this angle is determined by a balance of steric hindrance between the ortho substituents and the electronic effects of π-conjugation. The presence of a solvent can significantly alter this balance. A polar solvent, for example, might stabilize a more polar conformation of the molecule.

A computational study using COSMO would involve optimizing the geometry of 2-(2,5-Dimethylphenyl)phenol in different solvents (represented by their dielectric constants) and calculating the corresponding solvation free energies. This would allow for the prediction of the most stable conformation in a given solvent. The following table provides a hypothetical illustration of how the solvation energy and dihedral angle of 2-(2,5-Dimethylphenyl)phenol might change with the solvent's dielectric constant.

| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) | Predicted Dihedral Angle (°) |

|---|---|---|---|

| Gas Phase | 1 | 0 | ~50° |

| Toluene | 2.4 | -3.5 | ~55° |

| Methanol (B129727) | 33 | -6.8 | ~65° |

| Water | 78.4 | -7.5 | ~70° |

These hypothetical data suggest that as the polarity of the solvent increases, the molecule might adopt a more twisted conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. scienceopen.com

For phenolic compounds like 2-(2,5-Dimethylphenyl)phenol, QSAR studies are often employed to predict their antioxidant activity. nih.gov The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. researchgate.net

A QSAR study involving 2-(2,5-Dimethylphenyl)phenol would require a dataset of similar phenolic compounds with experimentally determined antioxidant activities. Various molecular descriptors would then be calculated for each compound. Statistical methods, such as multiple linear regression, are then used to develop an equation that correlates a subset of these descriptors with the observed activity. imist.ma

The table below lists some common chemical descriptors that would be relevant for a QSAR study on the antioxidant activity of phenolic compounds, including 2-(2,5-Dimethylphenyl)phenol. jst.go.jpresearchgate.net

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | |

| Hydrophobic | LogP | The logarithm of the octanol-water partition coefficient; a measure of lipophilicity. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule. |

| Taft's Steric Parameter (Es) | Quantifies the steric effect of a substituent. |

A resulting QSAR equation might take the form:

Antioxidant Activity = c₀ + c₁ * E_HOMO + c₂ * LogP + c₃ * MR

where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model could then be used to predict the antioxidant activity of new, untested phenolic compounds.

Reaction Mechanisms and Kinetics of 2 2,5 Dimethylphenyl Phenol Transformations

Mechanistic Studies of Oxidative Coupling Polymerization

Oxidative coupling is a fundamental reaction for phenols, leading to the formation of C-C or C-O bonds and enabling the synthesis of biphenols and polyphenylene oxide (PPO) polymers. wikipedia.orgbohrium.com The reaction is typically catalyzed by transition metal complexes, such as those containing copper or vanadium, and proceeds through the oxidation of the phenolic monomer. wikipedia.orgacs.org For a substituted phenol (B47542) like 2-(2,5-dimethylphenyl)phenol, the reaction outcome is dictated by the positions of the substituents, which influence the distribution of electron density and steric accessibility of reactive sites. nih.gov

The most common mechanism for oxidative phenol coupling proceeds through a radical pathway. wikipedia.org The process is initiated by a one-electron oxidation of the phenol (or its corresponding phenoxide) to generate a phenoxy radical. This radical is stabilized by resonance, with spin density distributed across the oxygen atom and the ortho and para positions of the phenolic ring.

The subsequent polymerization steps can occur through several propagation pathways:

Radical-Radical Coupling: The direct coupling of two phenoxy radicals. This pathway is generally considered less likely for chain propagation because it would require a high concentration of long-lived radicals. wikipedia.org

Radical-Monomer Coupling: The addition of a phenoxy radical to a neutral phenol molecule. This is often the predominant mechanism in catalyst-free or metal-catalyzed systems. wikipedia.org

In the case of 2-(2,5-dimethylphenyl)phenol, the primary phenoxy radical would have spin density at the C4 and C6 positions of the phenolic ring. The bulky 2-(2,5-dimethylphenyl) group at the C2 position provides significant steric hindrance, which would likely disfavor coupling at the C6 position. rsc.org Consequently, coupling would be expected to occur primarily at the C4 (para) position, leading to C-O or C-C linkages depending on the specific reaction conditions and catalyst used. nih.gov The methyl groups on the adjacent phenyl ring act as electron-donating groups, which can further stabilize the radical intermediate. mdpi.com Hindered phenolic compounds are well-known to form stable phenoxy radicals, which can terminate radical chain reactions, a principle widely used in polymer antioxidants. partinchem.comnih.gov

While less common for the synthesis of PPO-type polymers, ionic pathways can also participate in phenol transformations. Two-electron oxidation of a phenol can lead to a highly reactive phenoxonium cation. This cation can then react with a neutral phenol molecule, favoring C-C bond formation. bohrium.com

Alternatively, phenolic compounds can form reactive quinone methide intermediates, particularly when the phenol has an alkyl substituent at the ortho or para position that can be deprotonated. libretexts.orglibretexts.org These intermediates are highly electrophilic and readily react with nucleophiles. While 2-(2,5-dimethylphenyl)phenol itself does not have the typical structure for direct quinone methide formation via deprotonation of a substituent, such species can be generated photochemically, as discussed below. In the context of oxidative polymerization, ionic pathways and quinone methide involvement are more often associated with side reactions or degradation rather than the primary chain-growth mechanism. mdpi.com

Photochemical Reaction Mechanisms (e.g., Photoenol Formation)

The photochemistry of 2-(2,5-dimethylphenyl)phenol is expected to be dominated by processes observed in its parent compound, 2-phenylphenol (B1666276). Upon absorption of UV light, these molecules can undergo Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgnih.gov This is a process where the phenolic proton is transferred to a carbon atom on the adjacent aromatic ring in the electronically excited state. researchgate.net

The ESIPT reaction in 2-phenylphenol proceeds as follows:

Photoexcitation from the ground state (enol form) to the first excited singlet state (S1).

In the S1 state, the acidity of the phenolic proton increases significantly.

An ultrafast, often barrierless, transfer of the proton occurs from the hydroxyl group to the 2'-carbon of the adjacent phenyl ring. researchgate.net

This transfer results in the formation of an excited keto-tautomer, which is a quinone methide intermediate (a type of photoenol). rsc.orgnih.gov

Femtosecond time-resolved transient absorption studies on 2-phenylphenol have directly observed the formation of these quinone methide species. rsc.org The specific position of proton transfer (e.g., to the 2' or 4' position of the adjacent ring) can be influenced by the solvent environment. rsc.orgnih.gov This quinone methide is a transient species that typically reverts to the starting phenol, releasing the energy non-radiatively. This ESIPT mechanism is a key factor in the photostability of some molecules, acting as an efficient pathway for dissipating UV energy. nih.gov For 2-(2,5-dimethylphenyl)phenol, the methyl substituents on the accepting ring would influence the electron density and potentially the kinetics and efficiency of the ESIPT process.

| Compound | Solvent | Transient Species | Max Absorption (λmax) | Reference |

| 2-Phenylphenol | Cyclohexane | Quinone Methide (at 2'-position) | ~520 nm | rsc.org |

| 2-Phenylphenol | MeCN-H₂O | Quinone Methide (at 4'-position) | ~485 nm | rsc.org |

Proton Transfer Dynamics and Hydrogen Bonding Interactions

The conformation of 2-(2,5-dimethylphenyl)phenol in the ground state is critical to its reactivity. Like 2-phenylphenol, it can adopt a conformation that allows for a weak intramolecular hydrogen bond between the hydroxyl proton and the π-electron system of the adjacent dimethylphenyl ring (an O-H···π interaction). researchgate.netnih.gov This interaction influences the rotational barrier between the two rings and positions the proton donor (O-H) and acceptor (π-system) groups in proximity, which is a prerequisite for the ESIPT reaction. nih.gov

In protic or hydrogen-bond-accepting solvents, this intramolecular interaction competes with intermolecular hydrogen bonding between the phenolic hydroxyl group and solvent molecules. nist.goviitkgp.ac.in The dynamics of proton transfer can be influenced by the solvent. For example, in water-containing solutions, 2-phenylphenol can undergo excited-state proton transfer (ESPT) to the surrounding solvent molecules to form a phenolate, in competition with the intramolecular (ESIPT) pathway. rsc.orgnih.gov

In the ground state, phenols exhibit keto-enol tautomerism. However, the equilibrium lies overwhelmingly toward the enol (phenolic) form due to the large stabilization energy gained from the aromaticity of the benzene (B151609) ring. The keto tautomer (a cyclohexadienone) is significantly less stable.

While ground-state tautomerism to the keto form is negligible, the process becomes feasible in the excited state, as described by the ESIPT mechanism (Section 5.2). The photochemical formation of the quinone methide is, in essence, the transient formation of the keto tautomer. This process represents a form of photo-tautomerism, where the molecule exists as an enol in the ground state and is temporarily converted to its keto isomer in the excited state. nih.gov

Influence of Steric and Electronic Effects on Reactivity

The reactivity of 2-(2,5-dimethylphenyl)phenol is significantly modulated by steric and electronic factors arising from its substituents.

Steric Effects:

Ortho-Phenyl Group: The bulky phenyl group at the C2 position provides steric hindrance around the phenolic hydroxyl group and the C6 position. This hindrance can slow down reactions that require access to these sites, such as certain oxidative couplings or intermolecular hydrogen bonding. rsc.orgpartinchem.com

Methyl Groups: The methyl group at the 2-position of the non-phenolic ring adds to the steric bulk, influencing the equilibrium dihedral angle between the two aromatic rings. This conformation affects the distance and geometry of the intramolecular O-H···π interaction, which in turn impacts the efficiency of ESIPT. nih.gov Increased steric hindrance can also disfavor the formation of intermediates in nucleophilic substitution reactions. rsc.org

Electronic Effects:

Hydroxyl Group: The -OH group is a strongly activating, ortho-para directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the ring by resonance. openstax.org It also makes the molecule susceptible to oxidation.

Catalytic Reaction Kinetics of 2-(2,5-Dimethylphenyl)phenol Transformations

The study of catalytic reaction kinetics is fundamental to understanding the efficiency and mechanism of enzymatic transformations involving xenobiotic compounds such as 2-(2,5-Dimethylphenyl)phenol. Enzymes like laccases, peroxidases, and cytochrome P450s are known to catalyze the oxidation of a wide range of phenolic compounds. nih.govmdpi.com The kinetic analysis of these reactions provides critical insights into the enzyme's affinity for the substrate and its maximum catalytic rate. For bi-substrate reactions, which are common in these transformations, kinetics also helps elucidate the order in which substrates bind to the enzyme and products are released. bgc.ac.inpsgcas.ac.in

Determination of Kinetic Parameters (e.g., Michaelis Constant, Turnover Number)

The catalytic efficiency of an enzyme transforming 2-(2,5-Dimethylphenyl)phenol can be quantified using key kinetic parameters derived from the Michaelis-Menten model. youtube.comyoutube.com This model is foundational in enzyme kinetics and describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations. youtube.com

The Turnover Number (kcat) , also known as the catalytic constant, is the maximum number of substrate molecules that a single enzyme active site can convert into product per unit of time when the enzyme is fully saturated with the substrate. It is calculated as kcat = Vmax / [E]t, where [E]t is the total enzyme concentration. The kcat value is a direct measure of the catalytic efficiency of the enzyme.

These parameters are typically determined by measuring the initial reaction rates at various concentrations of 2-(2,5-Dimethylphenyl)phenol while keeping other conditions (like co-substrate concentration, pH, and temperature) constant. The data are then fitted to the Michaelis-Menten equation using non-linear regression or visualized using linear transformations like the Lineweaver-Burk plot to determine Km and Vmax.

Table 1: Hypothetical Kinetic Parameters for Enzymatic Transformation of 2-(2,5-Dimethylphenyl)phenol This table is for illustrative purposes, demonstrating how kinetic data for the enzymatic transformation of phenolic compounds are typically presented. Specific values for 2-(2,5-Dimethylphenyl)phenol are dependent on the specific enzyme and reaction conditions.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Laccase (from Trametes versicolor) | 2-(2,5-Dimethylphenyl)phenol | Value | Value | Value | Value |

| Peroxidase (Horseradish) | 2-(2,5-Dimethylphenyl)phenol | Value | Value | Value | Value |

| Cytochrome P450 (e.g., CYP2E1) | 2-(2,5-Dimethylphenyl)phenol | Value | Value | Value | Value |

Bi-substrate Binding Mechanisms in Catalysis

Many enzymatic reactions, particularly oxidations catalyzed by peroxidases or cytochrome P450s, involve two substrates and are termed bi-substrate reactions. psgcas.ac.inijcce.ac.ir For the transformation of 2-(2,5-Dimethylphenyl)phenol, a second substrate, such as hydrogen peroxide (H₂O₂) for peroxidases or molecular oxygen (O₂) for laccases, is typically required. mdpi.comijcce.ac.ir The kinetic mechanism describes the sequence of substrate binding and product release. Two common mechanisms for bi-substrate reactions are the Sequential (or single-displacement) mechanism and the Ping-Pong (or double-displacement) mechanism. bgc.ac.inslideshare.net

Sequential Mechanisms: In a sequential mechanism, all substrates must bind to the enzyme to form a ternary complex (Enzyme-Substrate1-Substrate2) before any product is released. slideshare.net This can occur in two ways:

Ordered Sequential: The substrates bind in a specific, obligatory order. For example, the co-substrate might have to bind first, inducing a conformational change that allows 2-(2,5-Dimethylphenyl)phenol to bind.

Random Sequential: The substrates can bind in any order. The enzyme has binding sites for both substrates simultaneously, and either can bind first.

Ping-Pong Mechanism: In a Ping-Pong mechanism, the first substrate binds to the enzyme and reacts, modifying the enzyme (e.g., by transferring a functional group to it) and releasing the first product. Only then can the second substrate bind to the modified enzyme, react, and be released as the second product, regenerating the enzyme to its original state. bgc.ac.in This mechanism is common for transferase and some oxidase enzymes. For instance, in a peroxidase-catalyzed reaction, the enzyme might first be oxidized by H₂O₂ (releasing H₂O), and the oxidized enzyme then reacts with the phenolic substrate. ijcce.ac.irresearchgate.net

Distinguishing between these mechanisms is achieved by performing steady-state kinetic experiments where the concentration of one substrate is varied while the concentration of the second substrate is held constant at several different levels. The resulting data, when plotted on a double-reciprocal (Lineweaver-Burk) plot, yield characteristic patterns: intersecting lines suggest a sequential mechanism, while parallel lines indicate a Ping-Pong mechanism. bgc.ac.in

Catalysis and Coordination Chemistry of 2 2,5 Dimethylphenyl Phenol Derived Ligands

Coordination Behavior of Phenolic Ligands

The coordination of phenolic ligands to metal centers is fundamentally influenced by the nature and position of substituents on the aromatic ring. In the case of ligands derived from 2-(2,5-dimethylphenyl)phenol, the presence of a bulky 2,5-dimethylphenyl group at the ortho position introduces significant steric hindrance around the phenolic oxygen donor atom. This steric bulk dictates the coordination geometry and the stability of the resulting metal complexes.

The phenolic oxygen, upon deprotonation, typically acts as a monodentate anionic donor. However, the steric encumbrance from the dimethylphenyl group can influence the accessibility of the metal center, potentially leading to the formation of complexes with lower coordination numbers or distorted geometries compared to less hindered analogues. Furthermore, the electronic effects of the methyl groups, being weakly electron-donating, can modulate the electron density on the phenolic oxygen, thereby influencing the strength of the metal-oxygen bond.

Role in Metal Complex Formation

The formation of metal complexes with 2-(2,5-dimethylphenyl)phenol-derived ligands is a critical step in the development of catalysts. The steric profile of the ligand plays a pivotal role in determining the structure and reactivity of the resulting complex. The bulky substituent can create a specific pocket around the metal center, which can be advantageous for controlling the access of substrates to the active site during a catalytic cycle.

The synthesis of such complexes typically involves the reaction of the phenolic ligand with a suitable metal precursor in the presence of a base to facilitate deprotonation of the hydroxyl group. The choice of metal and its oxidation state, as well as the reaction conditions, will determine the final structure of the complex. The table below summarizes the general characteristics of metal complexes formed with sterically hindered phenolic ligands.

Table 1: General Characteristics of Metal Complexes with Sterically Hindered Phenolic Ligands

| Feature | Description |

|---|---|

| Coordination Geometry | Often distorted from ideal geometries (e.g., tetrahedral, square planar, octahedral) due to steric repulsion between ligands. |

| Coordination Number | May be lower than for analogous complexes with less bulky ligands. |

| Metal-Ligand Bond | The strength can be influenced by the electronic nature of the substituents on the phenol (B47542) ring. |

| Stability | Steric bulk can enhance the stability of the complex by preventing decomposition pathways such as dimerization or reaction with solvent molecules. |

| Solubility | The organic nature of the bulky substituents often imparts good solubility in nonpolar organic solvents. |

Catalytic Applications in Organic Transformations

The unique structural features of metal complexes derived from 2-(2,5-dimethylphenyl)phenol make them promising candidates for various catalytic applications. The steric and electronic environment around the metal center can be finely tuned to achieve high activity and selectivity in a range of organic transformations.

Oxidative Coupling Reactions

Oxidative coupling of phenols is a powerful method for the synthesis of biphenols and other coupled products. nih.govnih.govwikipedia.org Catalysts for these reactions often involve transition metal complexes that can facilitate the one-electron oxidation of the phenolic substrate. The steric bulk of ligands derived from 2-(2,5-dimethylphenyl)phenol can play a crucial role in controlling the regioselectivity of the coupling reaction (ortho-ortho, ortho-para, or para-para). By blocking certain coordination sites and directing the approach of the substrate, these bulky ligands can favor the formation of a specific isomer. nih.gov

Phenol Oxidation Processes

The catalytic oxidation of phenols to quinones or other oxidized products is an important industrial process. Metal complexes with sterically hindered phenolic ligands can act as effective catalysts for these transformations. The steric hindrance provided by the 2,5-dimethylphenyl group can prevent over-oxidation of the desired product by limiting its access to the catalytic active site. A study on the electrochemical oxidation of bulky phenols demonstrated that steric hindrance was a key factor in achieving selective oxidation. nih.gov

Ethylene Polymerization Catalysis

In the field of olefin polymerization, late transition metal complexes with bulky phenoxy-imine or related ligands have emerged as highly active catalysts. nih.govacs.orgnih.gov The steric properties of the ligand are critical in determining the molecular weight and branching of the resulting polymer. Ligands derived from 2-(2,5-dimethylphenyl)phenol, when incorporated into appropriate catalyst architectures, could offer a means to control the polymer microstructure due to the steric influence of the dimethylphenyl group on the growing polymer chain. Research on phenoxy-imine based catalysts has shown that tuning the steric and electronic properties of the ligand framework can significantly impact catalytic activity and the properties of the produced polyethylene. chula.ac.thresearchgate.net

Ligand Design and Steric Control in Catalysis

The design of ligands with specific steric and electronic properties is a cornerstone of modern catalyst development. For ligands derived from 2-(2,5-dimethylphenyl)phenol, the 2,5-dimethylphenyl substituent serves as a powerful tool for exerting steric control over a catalytic reaction. The strategic placement of these bulky groups can influence the trajectory of incoming substrates, stabilize reactive intermediates, and prevent catalyst deactivation pathways.

The principle of steric control is evident in numerous catalytic systems where bulky ligands are employed to enhance selectivity. For instance, in cross-coupling reactions, bulky phosphine (B1218219) ligands are known to promote reductive elimination and prevent β-hydride elimination. Similarly, in the context of catalysts based on 2-(2,5-dimethylphenyl)phenol, the steric pressure exerted by the dimethylphenyl group can be harnessed to achieve high levels of regio- and stereoselectivity. The interplay between the steric bulk of the ligand and the size of the substrate is a key determinant of the reaction outcome. researchgate.net

Advanced Analytical Methodologies for Phenolic Compound Research

Hyphenated Techniques for Detection and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are particularly well-suited for the analysis of phenolic compounds.

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds like 2-(2,5-Dimethylphenyl)phenol. The methodology typically involves a sample preparation step, chromatographic separation, and mass spectrometric detection.

Sample Preparation and Derivatization:

For the analysis of phenolic compounds by GC-MS, a derivatization step is often necessary to increase their volatility and improve chromatographic peak shape. A common approach is silylation, where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The derivatization transforms the polar phenol (B47542) into a less polar and more volatile silyl (B83357) ether, which is more amenable to GC analysis nih.gov.

Instrumentation and Conditions:

The derivatized sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The temperature of the column is programmed to increase over time to elute compounds with different boiling points.

Following separation, the compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. The mass spectrum of a compound serves as a chemical fingerprint, allowing for its identification. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only a few characteristic ions of the target analyte nih.gov.

A summary of typical GC-MS conditions for the analysis of substituted phenols is presented in the table below.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

This table presents typical conditions for the GC-MS analysis of substituted phenols. Specific parameters may need to be optimized for 2-(2,5-Dimethylphenyl)phenol.

High-performance liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability.

Chromatographic Separation:

In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid adsorbent material (the stationary phase). The separation of analytes is based on their differential interactions with the stationary and mobile phases. For phenolic compounds, reversed-phase chromatography is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a small amount of acid (e.g., formic acid) to improve peak shape nih.govmdpi.com.

Tandem Mass Spectrometry:

After chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for HPLC-MS, as it is a soft ionization method that minimizes fragmentation of the analyte molecules, typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

Tandem mass spectrometry (MS/MS) involves two stages of mass analysis. In the first stage, the precursor ion (e.g., the deprotonated molecule of 2-(2,5-Dimethylphenyl)phenol) is selected. This ion is then fragmented by collision with an inert gas in a collision cell. In the second stage of mass analysis, the resulting product ions are separated and detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, as it is specific to the transition from a particular precursor ion to a specific product ion shimadzu.com.

Below is a table summarizing typical HPLC-MS/MS parameters for the analysis of phenolic compounds.

| Parameter | Condition |

| High-Performance Liquid Chromatograph | |

| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Tandem Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), negative ion mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Parameters | Optimized for the specific instrument and analyte |

| Collision Gas | Argon |

This table presents typical conditions for the HPLC-MS/MS analysis of phenolic compounds. Specific parameters would need to be developed and optimized for 2-(2,5-Dimethylphenyl)phenol.

Development of Chemical Sensors and Probes

While chromatographic methods provide high accuracy and reliability, they often require sophisticated instrumentation and sample preparation. Chemical sensors and probes offer a promising alternative for rapid, in-situ, and cost-effective detection of phenolic compounds.

The development of chemical sensors for 2-(2,5-Dimethylphenyl)phenol would likely follow the principles established for the detection of other phenolic compounds. These sensors typically rely on a recognition element that interacts with the phenol and a transducer that converts this interaction into a measurable signal.

Electrochemical Sensors:

Electrochemical sensors are a well-established class of sensors for phenolic compounds. They are based on the electrochemical oxidation of the phenolic hydroxyl group at the surface of an electrode. The resulting current is proportional to the concentration of the phenol. To enhance sensitivity and selectivity, the electrode surface can be modified with various materials, such as nanomaterials (e.g., carbon nanotubes, graphene), conductive polymers, or enzymes like tyrosinase or laccase mdpi.commdpi.commdpi.com. For the detection of 2-(2,5-Dimethylphenyl)phenol, a sensor could be developed by modifying an electrode with a material that promotes its electrochemical oxidation while minimizing interference from other compounds.

Optical Sensors:

Optical sensors for phenolic compounds are often based on changes in absorbance or fluorescence upon interaction with the analyte. Some optical sensors utilize enzymes that catalyze a reaction producing a colored or fluorescent product nih.gov. Another approach involves the use of luminescent probes, such as lanthanide complexes, whose luminescence is quenched in the presence of phenolic compounds rsc.org. A sensor for 2-(2,5-Dimethylphenyl)phenol could potentially be designed using a molecularly imprinted polymer (MIP) as a recognition element. MIPs are synthetic polymers with cavities that are complementary in shape and functionality to the target molecule, providing high selectivity rsc.org.

The table below summarizes some approaches for the development of sensors for phenolic compounds that could be adapted for 2-(2,5-Dimethylphenyl)phenol.

| Sensor Type | Principle of Operation | Potential Advantages |

| Electrochemical | ||

| Modified Electrode | Electrochemical oxidation of the phenolic group on a modified electrode surface. | High sensitivity, rapid response, potential for miniaturization. |

| Enzyme-Based Biosensor | Enzymatic oxidation of the phenol by immobilized tyrosinase or laccase, followed by electrochemical detection of the product. | High selectivity due to the specific enzyme-substrate interaction. |

| Optical | ||

| Fluorescence Quenching | Quenching of the fluorescence of a probe molecule upon interaction with the phenol. | High sensitivity. |

| Molecularly Imprinted Polymer (MIP) Sensor | Selective binding of the phenol to a MIP, leading to a change in an optical signal (e.g., color, fluorescence). | High selectivity and robustness. |

This table outlines general strategies for developing sensors for phenolic compounds. Specific research and development would be required to create a sensor for 2-(2,5-Dimethylphenyl)phenol.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-(2,5-Dimethylphenyl)phenol, and how can reaction selectivity be optimized?

- Methodology : Selective methylation of phenol derivatives using iron-chromium mixed oxide catalysts in a fluidized bed reactor has been reported for structurally similar compounds. This method minimizes side reactions like over-methylation. Reaction parameters (temperature, catalyst loading, and reagent ratios) must be optimized to enhance selectivity. Gas chromatography (GC) or HPLC can monitor intermediate formation .

- Key Considerations : Ensure o-cresol circulation to improve yield and purity.

Q. Which analytical techniques are most effective for confirming the structural identity of 2-(2,5-Dimethylphenyl)phenol?

- Methodology :

- X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement), which provides bond lengths, angles, and hydrogen-bonding networks .

- Spectroscopy : Combine H/C NMR to confirm substituent positions and FT-IR to identify phenolic -OH stretching (broad peak ~3200–3500 cm) .

- Validation : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities.

Q. What are the critical safety protocols for handling 2-(2,5-Dimethylphenyl)phenol in laboratory settings?

- Hazards : Toxic via ingestion or dermal exposure; irritant to eyes and respiratory system .

- Precautions :